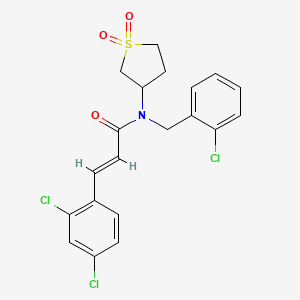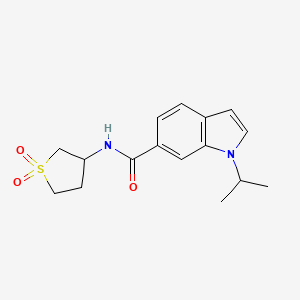![molecular formula C21H18N6O B14953591 7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B14953591.png)
7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzodiazole ring fused with a triazatricyclo framework. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques are sometimes employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imino group.
Substitution: The benzodiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include inhibition of bacterial cell division or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share the benzodiazole ring structure and exhibit similar biological activities.
Indoles: Indole derivatives are structurally related and also possess significant biological properties.
Imidazoles: These compounds are similar in their heterocyclic nature and are used in various applications.
Uniqueness
What sets 7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one apart is its unique triazatricyclo framework, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N6O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-ethyl-6-imino-5-(1-methylbenzimidazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H18N6O/c1-3-26-18(22)13(19-23-15-8-4-5-9-16(15)25(19)2)12-14-20(26)24-17-10-6-7-11-27(17)21(14)28/h4-12,22H,3H2,1-2H3 |
InChI Key |
AVWHKQFLFJDYDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C3=NC4=CC=CC=C4N3C)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14953508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B14953519.png)
![2-(2,4-dichlorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14953524.png)

![7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one](/img/structure/B14953533.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953537.png)
![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953554.png)
![Methyl 5-[({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B14953560.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14953562.png)
![N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B14953568.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B14953570.png)

![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide](/img/structure/B14953581.png)
![N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14953586.png)
